molecular formula C12H9N5O4 B14476878 Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone CAS No. 71606-79-6

Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone

Cat. No.: B14476878
CAS No.: 71606-79-6
M. Wt: 287.23 g/mol
InChI Key: MITZPNKLOJLMJX-RIYZIHGNSA-N
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Description

Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is a chemical compound formed by the reaction of pyridine-2-carbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is known for its applications in various fields including analytical chemistry and pharmaceuticals. The compound is characterized by its distinctive structure, which includes a pyridine ring and a dinitrophenylhydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between pyridine-2-carbaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone linkages with carbonyl compounds. This property is exploited in analytical chemistry for the detection of aldehydes and ketones. The compound’s structure allows it to interact with various molecular targets, forming stable complexes that can be analyzed using spectroscopic methods .

Comparison with Similar Compounds

  • Pyridine-3-carbaldehyde 2,4-dinitrophenylhydrazone
  • Pyridine-4-carbaldehyde 2,4-dinitrophenylhydrazone
  • Salicylaldehyde 2,4-dinitrophenylhydrazone

Comparison: Pyridine-2-carbaldehyde 2,4-dinitrophenylhydrazone is unique due to the position of the aldehyde group on the pyridine ring, which influences its reactivity and the stability of the hydrazone linkage. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in analytical and coordination chemistry .

Properties

CAS No.

71606-79-6

Molecular Formula

C12H9N5O4

Molecular Weight

287.23 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline

InChI

InChI=1S/C12H9N5O4/c18-16(19)10-4-5-11(12(7-10)17(20)21)15-14-8-9-3-1-2-6-13-9/h1-8,15H/b14-8+

InChI Key

MITZPNKLOJLMJX-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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